molecular formula C10H14ClNO3 B1529052 3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride CAS No. 1803606-06-5

3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride

Cat. No.: B1529052
CAS No.: 1803606-06-5
M. Wt: 231.67 g/mol
InChI Key: NIXTWAFDKYIRIX-UHFFFAOYSA-N
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Description

3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride (CAS 1803606-06-5) is a substituted benzoic acid derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile building block, particularly valuable for the synthesis of more complex molecules. Its structure, featuring both an amino group and an isopropoxy group on the benzoic acid core, combines polar and lipophilic functionalities that can be strategically exploited to influence the physicochemical properties and reactivity of final targets . In scientific research, this chemical is primarily employed as a key intermediate in pharmaceutical development. Compounds with benzoate cores similar to this one are frequently investigated for their potential biological activities, which can include antimicrobial and anti-inflammatory properties . The presence of the amino group makes it a suitable precursor for nucleophilic substitution reactions and other transformations, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . As a hydrochloride salt, it offers enhanced stability and solubility for various experimental applications. Disclaimer: This product is intended for research purposes and in vitro studies only. It is not classified as a drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

3-amino-2-propan-2-yloxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11;/h3-6H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXTWAFDKYIRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-06-5
Record name 3-amino-2-(propan-2-yloxy)benzoic acid hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride typically follows a sequence of steps designed to introduce the propan-2-yloxy group, amino group, and carboxylic acid moiety onto the aromatic core, followed by conversion to the hydrochloride salt. The process is characterized by:

  • Protection and deprotection of functional groups to ensure regioselectivity.
  • Nucleophilic substitution to introduce the propan-2-yloxy group.
  • Reduction of nitro intermediates to amines.
  • Acid-base workup and salt formation for the hydrochloride derivative.

Detailed Preparation Methods

Stepwise Synthesis Overview

The most authoritative and widely used method involves the following key steps:

Step Reaction/Transformation Reagents & Conditions Purpose
1 Nitration or Amination Nitration agents or selective amination Introduce amino group ortho/para to carboxyl
2 Etherification 2-bromopropane, base (e.g., K2CO3) Attach propan-2-yloxy group via nucleophilic substitution
3 Hydrolysis/Esterification Acid/base hydrolysis Convert ester to carboxylic acid (if ester used)
4 Reduction Catalytic hydrogenation (Pd/C, H2) Reduce nitro group to amino if nitro precursor used
5 Salt Formation Hydrochloric acid Generate hydrochloride salt for improved solubility
Stepwise Example (Based on Literature and Patent Data)

Key Reaction Conditions and Purification

  • Temperature Control: Most steps are performed at moderate temperatures (20–60°C) to avoid decomposition.
  • Catalysts: Palladium on carbon (Pd/C) is preferred for hydrogenation due to high selectivity and yield.
  • Solvents: Common solvents include ethanol, DMF, acetone, and dichloromethane.
  • Purification: Recrystallization (e.g., from ethanol/ethyl acetate) or column chromatography is used to ensure product purity.

Data Table: Representative Synthesis Route

Step Starting Material Reagent(s) Conditions Product Yield (%)
1 3-nitro-2-hydroxybenzoic acid 2-bromopropane, K2CO3 DMF, 50°C, 12 h 3-nitro-2-(propan-2-yloxy)benzoic acid 80–90
2 3-nitro-2-(propan-2-yloxy)benzoic acid Pd/C, H2 Ethanol, 1–2 atm, RT 3-amino-2-(propan-2-yloxy)benzoic acid 85–95
3 3-amino-2-(propan-2-yloxy)benzoic acid HCl (aq or ethanol soln.) 0–25°C, 1–2 h This compound 95–98

*RT = room temperature

Research Findings and Notes

  • Reaction Yields: The overall yield for the synthesis is typically high, with each step optimized for selectivity and minimal byproduct formation.
  • Scalability: The process is amenable to scale-up due to readily available starting materials and mild reaction conditions.
  • Purity: The final hydrochloride salt is highly pure after recrystallization, suitable for pharmaceutical or biochemical applications.
  • Safety: The synthetic route avoids hazardous reagents and conditions, making it suitable for industrial production.

Comparative Analysis

Method Aspect Advantages Limitations
Nucleophilic Substitution Mild conditions, high selectivity, scalable Requires dry, inert conditions for best yields
Catalytic Hydrogenation Clean reduction, minimal byproducts Requires handling of hydrogen gas
Hydrochloride Formation Simple, improves solubility May require careful pH control

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines.

    Substitution: Acylated and sulfonylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Precursor in Drug Synthesis
3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride serves as a precursor in the synthesis of various pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new therapeutic compounds.

2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is crucial for developing new antibiotics, especially in light of rising antibiotic resistance .

3. Cancer Research
Studies have shown that compounds similar to this compound can inhibit specific proteins involved in cancer cell proliferation. For instance, inhibitors targeting the HSET protein have been developed to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .

Biochemical Research Applications

1. Interaction Studies with Biological Macromolecules
The compound's interactions with proteins and nucleic acids are being studied to understand its potential therapeutic mechanisms. These studies are essential for elucidating how modifications to the compound can enhance its efficacy against specific targets.

2. Structure-Activity Relationship (SAR) Studies
Research has focused on modifying the compound's structure to optimize its biological activity. By altering functional groups or substituents, researchers aim to enhance potency and selectivity against desired biological targets .

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of derivatives derived from this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to existing antibiotics, suggesting potential for clinical applications in treating resistant infections .

Case Study 2: Cancer Cell Inhibition
In another study, researchers investigated the effects of this compound on centrosome-amplified cancer cells. The findings demonstrated that treatment with specific derivatives led to increased multipolarity in mitotic spindles, indicating a novel approach for inducing cancer cell death through targeted therapies .

Mechanism of Action

The mechanism of action of 3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-amino-2-(propan-2-yloxy)benzoic acid hydrochloride with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs

a. 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic Acid Hydrochloride

  • Molecular Formula: C₁₂H₁₈ClNO₃
  • Key Differences: The propan-2-yloxy group is attached to a phenyl ring at the 4-position, and the amino group is on the propanoic acid backbone rather than the aromatic ring.
  • Applications: Likely used in peptide mimetics or enzyme inhibitors due to the propanoic acid moiety .

b. (2S)-2-Amino-3-{5′-[(4‴-methoxyphenyl)ethynyl]-1H-benzotriazol-1′-yl}propanoic Acid Hydrochloride

  • Structure: Features a benzotriazole core with an ethynyl-linked methoxyphenyl group. The amino acid backbone and hydrochloride salt enhance solubility for biochemical assays.
  • Applications : Fluorescent probes or kinase inhibitors, leveraging the benzotriazole’s π-stacking ability .

c. Benzoic Acid-2-((1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl)amino)ethyl Ester Hydrochloride

  • Structure: Contains a trifluoromethylphenyl group and ester functionality.
  • Applications : Anticancer or CNS-targeting agents due to trifluoromethyl’s metabolic stability .

Physicochemical Properties

  • Solubility: Benzoic acid derivatives generally exhibit moderate water solubility in their salt forms. The target compound’s amino and ether groups may enhance solubility compared to non-polar analogs like 3-(5-amino-1H-benzimidazol-2-yl)propan-1-ol dihydrochloride (solubility influenced by benzimidazole’s hydrophobicity) .
  • Extraction Behavior: Benzoic acid derivatives (e.g., benzoic acid, phenol) are extracted rapidly (>98% in 5 minutes) via emulsion liquid membranes due to high distribution coefficients. The target compound’s amino group may reduce membrane phase mobility compared to unsubstituted benzoic acid .

Data Table: Key Attributes of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
3-Amino-2-(propan-2-yloxy)benzoic acid HCl C₁₀H₁₂ClNO₃ 229.66 3-NH₂, 2-OCH(CH₃)₂, 1-COOH Drug discovery, solubility modulation
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid HCl C₁₂H₁₈ClNO₃ 259.74 2-NH₂, 4-OCH(CH₃)₂, propanoic acid Peptide mimetics
3-(5-Amino-1H-benzimidazol-2-yl)propan-1-ol diHCl C₁₂H₁₉Cl₂N₃O₂ 308.20 Benzimidazole, 2-propanol Enzyme inhibitors
2-(1,3-Benzoxazol-2-yl)propan-1-amine diHCl C₁₀H₁₄Cl₂N₂O 249.14 Benzoxazole, 1-amine Optoelectronic materials

Biological Activity

3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17ClN2O3
  • Molecular Weight : 272.73 g/mol

The compound features an amino group, a propan-2-yloxy group, and a carboxylic acid functional group, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid, including 3-amino compounds, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies have shown that benzoic acid derivatives enhance the activity of antioxidant enzymes in vitro .

2. Enzyme Modulation

The compound has been evaluated for its ability to modulate enzymatic activities. Specifically, it has been shown to interact with proteolytic enzymes such as cathepsins B and L. In silico studies suggest that 3-amino derivatives can act as potent inhibitors or activators of these enzymes, potentially influencing protein degradation pathways in cells .

3. Cytotoxic Effects

In cell-based assays, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, studies indicate that at certain concentrations, the compound can induce apoptosis in Hep-G2 liver cancer cells without significant toxicity to normal fibroblasts .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may form stable complexes with target enzymes, altering their activity and affecting downstream signaling pathways.
  • Free Radical Scavenging : The presence of hydroxyl and amino groups allows for effective interaction with reactive oxygen species (ROS), mitigating oxidative damage.
  • Gene Expression Modulation : There is evidence suggesting that benzoic acid derivatives can influence gene expression related to stress response and apoptosis pathways.

Case Studies

StudyObjectiveFindings
Evaluation of antioxidant propertiesDemonstrated significant scavenging activity against DPPH radicals
Cytotoxicity assessment in cancer cell linesInduced apoptosis in Hep-G2 cells with low toxicity to normal cells
Enzyme interaction studyShowed strong binding affinity to cathepsins B and L, enhancing their activity

Q & A

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

  • Methodological Answer : Apply DoE (Design of Experiments) to optimize parameters like stoichiometry (1.2 eq. isopropyl bromide), solvent volume (5–10 mL/g substrate), and reaction time. Continuous flow reactors enhance mixing and heat transfer, reducing dimerization or oxidation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride
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3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.